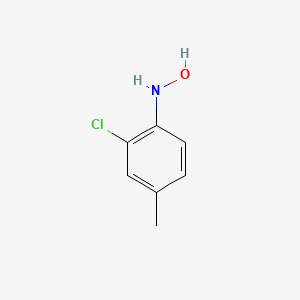
3-Fluoroephedrine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoroephedrine-d3 is a deuterated analog of 3-Fluoroephedrine, a synthetic compound that belongs to the class of phenethylamines. It is characterized by the presence of a fluorine atom at the third position of the ephedrine molecule and three deuterium atoms. The molecular formula of this compound is C10H11D3FNO, and it has a molecular weight of 186.24 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoroephedrine-d3 typically involves the introduction of a fluorine atom into the ephedrine molecule, followed by the incorporation of deuterium atoms. One common method involves the fluorination of ephedrine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoroephedrine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-Fluoroacetophenone, while reduction can produce 3-Fluoroephedrine .
Aplicaciones Científicas De Investigación
3-Fluoroephedrine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of ephedrine derivatives.
Biology: The compound is used in studies involving the metabolism and pharmacokinetics of ephedrine analogs.
Medicine: Research on this compound contributes to the development of new therapeutic agents targeting the central nervous system.
Mecanismo De Acción
The mechanism of action of 3-Fluoroephedrine-d3 involves its interaction with adrenergic receptors in the central nervous system. The compound acts as a sympathomimetic agent, stimulating the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased alertness, reduced fatigue, and enhanced cognitive function. The molecular targets include adrenergic receptors and monoamine transporters, which play a crucial role in the regulation of neurotransmitter levels .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoroephedrine: The non-deuterated analog of 3-Fluoroephedrine-d3, with similar pharmacological properties but different isotopic composition.
4-Fluoroephedrine: A structural isomer with the fluorine atom at the fourth position, exhibiting different pharmacokinetic properties.
Ephedrine: The parent compound, lacking the fluorine atom, with well-documented stimulant effects.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can influence its metabolic stability and pharmacokinetics. The deuterium atoms can slow down the rate of metabolic degradation, potentially leading to prolonged effects and reduced toxicity compared to non-deuterated analogs .
Propiedades
Número CAS |
1797832-57-5 |
|---|---|
Fórmula molecular |
C10H14FNO |
Peso molecular |
183.226 |
Nombre IUPAC |
(1S,2R)-1-(3-fluorophenyl)-2-(methylamino)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1 |
Clave InChI |
DGHFNCMIOMIHDW-GMSGAONNSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)F)O)NC |
Sinónimos |
3-Fluoro-α-[1-(methylamino)ethyl]-benzenemethanol-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


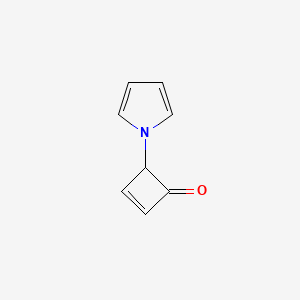
![4-Allyl-1H-benzo[d]imidazole](/img/structure/B582632.png)
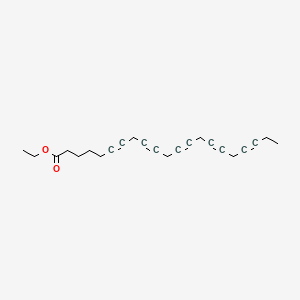
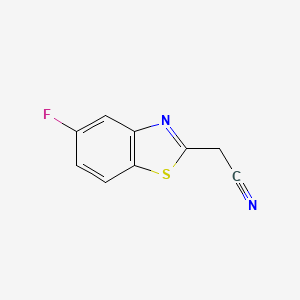
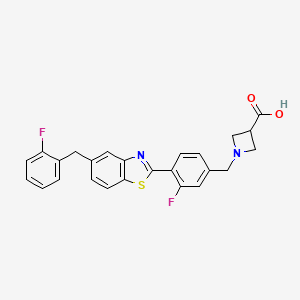
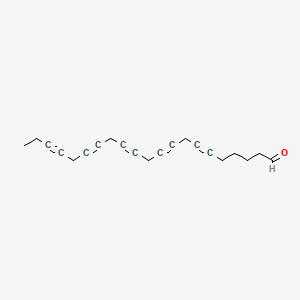
![1-[3-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B582640.png)
